(3S)-3,6-Diaminohexanoic acid
(3S)-3,6-Diaminohexanoic acid
(3S)-3,6-diaminohexanoic acid is a chiral diamino acid consisting of hexanoic acid having amino substituents at the 3- and 6-positions and (S)-configuration. It is a beta-amino acid and a diamino acid. It derives from a hexanoic acid. It is a conjugate base of a (3S)-3,6-diammoniohexanoate.
(3S)-3, 6-Diaminohexanoate, also known as L-beta-lysine or 3, 6-diamino-hexanoic acid, belongs to the class of organic compounds known as beta amino acids and derivatives. These are amino acids having a (-NH2) group attached to the beta carbon atom (3S)-3, 6-Diaminohexanoate is soluble (in water) and a weakly acidic compound (based on its pKa) (3S)-3, 6-Diaminohexanoate can be biosynthesized from hexanoic acid.
(3S)-3, 6-Diaminohexanoate, also known as L-beta-lysine or 3, 6-diamino-hexanoic acid, belongs to the class of organic compounds known as beta amino acids and derivatives. These are amino acids having a (-NH2) group attached to the beta carbon atom (3S)-3, 6-Diaminohexanoate is soluble (in water) and a weakly acidic compound (based on its pKa) (3S)-3, 6-Diaminohexanoate can be biosynthesized from hexanoic acid.
Brand Name:
Vulcanchem
CAS No.:
4299-56-3
VCID:
VC0541971
InChI:
InChI=1S/C6H14N2O2/c7-3-1-2-5(8)4-6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1
SMILES:
C(CC(CC(=O)O)N)CN
Molecular Formula:
C6H14N2O2
Molecular Weight:
146.19 g/mol
(3S)-3,6-Diaminohexanoic acid
CAS No.: 4299-56-3
Inhibitors
VCID: VC0541971
Molecular Formula: C6H14N2O2
Molecular Weight: 146.19 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 4299-56-3 |
---|---|
Product Name | (3S)-3,6-Diaminohexanoic acid |
Molecular Formula | C6H14N2O2 |
Molecular Weight | 146.19 g/mol |
IUPAC Name | (3S)-3,6-diaminohexanoic acid |
Standard InChI | InChI=1S/C6H14N2O2/c7-3-1-2-5(8)4-6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1 |
Standard InChIKey | QKEWQOJCHPFEAF-RXMQYKEDSA-N |
Isomeric SMILES | C(C[C@@H](CC(=O)O)N)CN |
SMILES | C(CC(CC(=O)O)N)CN |
Canonical SMILES | C(CC(CC(=O)O)N)CN |
Appearance | Solid powder |
Physical Description | Solid |
Description | (3S)-3,6-diaminohexanoic acid is a chiral diamino acid consisting of hexanoic acid having amino substituents at the 3- and 6-positions and (S)-configuration. It is a beta-amino acid and a diamino acid. It derives from a hexanoic acid. It is a conjugate base of a (3S)-3,6-diammoniohexanoate. (3S)-3, 6-Diaminohexanoate, also known as L-beta-lysine or 3, 6-diamino-hexanoic acid, belongs to the class of organic compounds known as beta amino acids and derivatives. These are amino acids having a (-NH2) group attached to the beta carbon atom (3S)-3, 6-Diaminohexanoate is soluble (in water) and a weakly acidic compound (based on its pKa) (3S)-3, 6-Diaminohexanoate can be biosynthesized from hexanoic acid. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | (R)-ß-lysine; (R) ß lysine; R ß lysine; R-ß-lysine; MG1655; MG-1655; MG 1655; R-beta-lysine; (R)-beta-lysine; |
Reference | 1: Katz A, Solden L, Zou SB, Navarre WW, Ibba M. Molecular evolution of protein-RNA mimicry as a mechanism for translational control. Nucleic Acids Res. 2014 Mar;42(5):3261-71. doi: 10.1093/nar/gkt1296. Epub 2013 Dec 13. PubMed PMID: 24335280; PubMed Central PMCID: PMC3950694. 2: Frey PA. Travels with carbon-centered radicals. 5'-deoxyadenosine and 5'-deoxyadenosine-5'-yl in radical enzymology. Acc Chem Res. 2014 Feb 18;47(2):540-9. doi: 10.1021/ar400194k. Epub 2013 Dec 5. PubMed PMID: 24308628. 3: Bullwinkle TJ, Zou SB, Rajkovic A, Hersch SJ, Elgamal S, Robinson N, Smil D, Bolshan Y, Navarre WW, Ibba M. (R)-β-lysine-modified elongation factor P functions in translation elongation. J Biol Chem. 2013 Feb 8;288(6):4416-23. doi: 10.1074/jbc.M112.438879. Epub 2012 Dec 31. PubMed PMID: 23277358; PubMed Central PMCID: PMC3567691. 4: Gilreath MS, Roy H, Bullwinkle TJ, Katz A, Navarre WW, Ibba M. β-Lysine discrimination by lysyl-tRNA synthetase. FEBS Lett. 2011 Oct 20;585(20):3284-8. doi: 10.1016/j.febslet.2011.09.008. Epub 2011 Sep 12. PubMed PMID: 21925499; PubMed Central PMCID: PMC3196068. 5: Roy H, Zou SB, Bullwinkle TJ, Wolfe BS, Gilreath MS, Forsyth CJ, Navarre WW, Ibba M. The tRNA synthetase paralog PoxA modifies elongation factor-P with (R)-β-lysine. Nat Chem Biol. 2011 Aug 14;7(10):667-9. doi: 10.1038/nchembio.632. PubMed PMID: 21841797; PubMed Central PMCID: PMC3177975. 6: Behshad E, Ruzicka FJ, Mansoorabadi SO, Chen D, Reed GH, Frey PA. Enantiomeric free radicals and enzymatic control of stereochemistry in a radical mechanism: the case of lysine 2,3-aminomutases. Biochemistry. 2006 Oct 24;45(42):12639-46. PubMed PMID: 17042480; PubMed Central PMCID: PMC2553251. 7: Grammel N, Pankevych K, Demydchuk J, Lambrecht K, Saluz HP, Krügel H. A beta-lysine adenylating enzyme and a beta-lysine binding protein involved in poly beta-lysine chain assembly in nourseothricin synthesis in Streptomyces noursei. Eur J Biochem. 2002 Jan;269(1):347-57. PubMed PMID: 11784329. 8: Ikeda Y, Naganawa H, Kondo S, Takeuchi T. Preparation of 13C and 15N labeled bellenamine and its degradation products. J Antibiot (Tokyo). 1992 Dec;45(12):1925-9. PubMed PMID: 1490885. 9: Petrovich RM, Ruzicka FJ, Reed GH, Frey PA. Characterization of iron-sulfur clusters in lysine 2,3-aminomutase by electron paramagnetic resonance spectroscopy. Biochemistry. 1992 Nov 10;31(44):10774-81. PubMed PMID: 1329954. 10: Moss M, Frey PA. The role of S-adenosylmethionine in the lysine 2,3-aminomutase reaction. J Biol Chem. 1987 Nov 5;262(31):14859-62. PubMed PMID: 3117791. 11: Seltmann G. [Nourseothricin (streptothricin) inactivated by plasmid pIE 636-encoded acetyltransferase: detection of N-acetyl-beta-lysine in the inactivated product]. Zentralbl Bakteriol Mikrobiol Hyg A. 1985 Dec;260(4):421-2. German. PubMed PMID: 3010602. |
PubChem Compound | 439417 |
Last Modified | Nov 11 2021 |
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